molecular formula C10H8ClNO3 B6180945 5-chloro-4-methoxy-1H-indole-2-carboxylic acid CAS No. 50536-60-2

5-chloro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6180945
CAS No.: 50536-60-2
M. Wt: 225.6
InChI Key:
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Description

5-chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid typically involves the reaction of 5-chloroindole with methoxycarbonylation agents under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the target compound through subsequent steps.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-2-carboxylic acid
  • 4-methoxy-1H-indole-2-carboxylic acid
  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-chloro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

CAS No.

50536-60-2

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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